molecular formula C17H17N3O3 B1247008 Ro 145974 CAS No. 88552-32-3

Ro 145974

Cat. No.: B1247008
CAS No.: 88552-32-3
M. Wt: 311.33 g/mol
InChI Key: VUSVWZBQTTWZGJ-CYBMUJFWSA-N
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Description

Ro 145974 is a complex organic compound known for its unique structure and significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ro 145974 typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the imidazo and benzodiazepine rings, followed by esterification to introduce the ethyl carboxylate group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Ro 145974 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs .

Scientific Research Applications

Ro 145974 has several scientific research applications:

Mechanism of Action

The compound acts as an inverse agonist of the α5 γ-Aminobutyric acid type A (GABAA) receptor. By binding to this receptor, it modulates the inhibitory effects of GABA, leading to increased neuronal activity and cognitive enhancement. This interaction involves specific molecular targets and pathways that are crucial for its pharmacological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl (7R)-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-2-23-17(22)14-15-13-8-5-9-19(13)16(21)11-6-3-4-7-12(11)20(15)10-18-14/h3-4,6-7,10,13H,2,5,8-9H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSVWZBQTTWZGJ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C3CCCN3C(=O)C4=CC=CC=C4N2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C2[C@H]3CCCN3C(=O)C4=CC=CC=C4N2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88552-32-3
Record name Ro 14-5974
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088552323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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